Propranolol

Description

Properties

IUPAC Name |

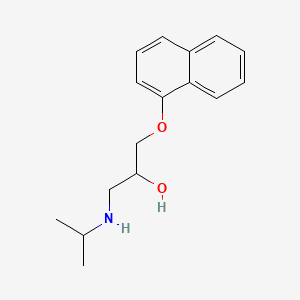

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023525 | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0617 mg/L at 25 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-66-6, 13013-17-7 | |

| Record name | Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Propranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Investigating the In Vitro Off-Target Effects of Propranolol

Introduction: Beyond the Beta-Blockade

Propranolol is a cornerstone therapeutic agent, classically defined as a competitive, non-selective beta-adrenergic receptor antagonist.[1][[“]] Its primary, or "on-target," mechanism involves the competitive inhibition of both β1 and β2 adrenergic receptors, preventing the binding of catecholamines like epinephrine and norepinephrine.[3][][5] This action underpins its clinical efficacy in treating a range of cardiovascular disorders, from hypertension to angina pectoris.[][6]

However, the pharmacological profile of this compound extends far beyond this singular mechanism. A growing body of evidence reveals a complex web of "off-target" interactions, where the molecule engages with unintended biomolecules, often at concentrations achievable in experimental settings and sometimes relevant to high-dose clinical scenarios.[7] Understanding these off-target effects is not merely an academic exercise; it is critical for a comprehensive interpretation of experimental data, for anticipating potential toxicities, and for identifying novel therapeutic applications in a process known as drug repurposing.[8][9]

This guide provides drug development professionals and researchers with a technical framework for investigating the multifaceted, off-target pharmacology of this compound in vitro. We will move beyond simple descriptions, delving into the causality behind experimental design and presenting robust, self-validating protocols to interrogate these non-canonical activities.

Ion Channel Modulation: The "Membrane Stabilizing" Effect

At concentrations higher than those needed for beta-blockade, this compound exhibits a "membrane-stabilizing" or local anesthetic effect, a property not shared by all beta-blockers and thus indicative of an off-target mechanism.[7][10] This effect is primarily attributed to the direct blockade of voltage-gated sodium channels (VGSCs).

Studies have conclusively shown that this compound can block a range of VGSCs, including the cardiac isoform NaV1.5 and several neuronal isoforms (NaV1.1, NaV1.2, NaV1.3), providing a molecular basis for its antiarrhythmic properties and certain central nervous system side effects.[7][10][11] This interaction is not stereospecific, with both R-(+) and S-(-) enantiomers demonstrating similar potency.[7] The mechanism of block shares features with classic local anesthetics like lidocaine, highlighting a direct physical interaction with the channel pore.[7][11]

Quantitative Data: this compound Inhibition of Voltage-Gated Sodium Channels

| Channel Isoform | Cell Line | This compound Enantiomer | Inhibition Type | IC50 (µM) | Reference |

| NaV1.5 (Cardiac) | HEK-293 | R-(+) | Tonic Block | 21.4 | [7] |

| NaV1.5 (Cardiac) | HEK-293 | S-(-) | Tonic Block | 23.6 | [7] |

| NaV1.5 (Cardiac) | HEK-293 | R-(+) | Use-Dependent Block | 2.7 | [7] |

| NaV1.5 (Cardiac) | HEK-293 | S-(-) | Use-Dependent Block | 2.6 | [7] |

| NaV1.1 (Neuronal) | HEK-293 | R-(+) | Tonic Block | ~50 | [11] |

| Rat Brain Membranes | N/A | Racemic | Inhibition of 22Na+ uptake | 6.5 | [12] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a validated method to quantify the inhibitory effects of this compound on a specific VGSC isoform heterologously expressed in a mammalian cell line (e.g., HEK-293).

Objective: To determine the IC50 of this compound for tonic and use-dependent block of a target sodium channel.

Materials:

-

HEK-293 cells stably expressing the human sodium channel of interest (e.g., SCN5A for NaV1.5).

-

This compound hydrochloride stock solution (10 mM in sterile water).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Methodology:

-

Cell Preparation: Plate the stably transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the recording pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 5-10 minutes.

-

Tonic Block Protocol:

-

Hold the cell at a hyperpolarized potential (-120 mV) to ensure all channels are in a resting state.

-

Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a sodium current. Repeat this pulse at a low frequency (e.g., 0.1 Hz).

-

Once a stable baseline current is established, perfuse the chamber with increasing concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

-

At each concentration, allow the effect to reach a steady state before recording the peak current amplitude.

-

-

Use-Dependent Block Protocol:

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz) to induce channel cycling between resting, open, and inactivated states.

-

Measure the progressive reduction in peak current amplitude during the pulse train, first in the control external solution and then in the presence of various this compound concentrations.

-

-

Data Analysis:

-

For tonic block, calculate the fractional block at each concentration relative to the control current. Plot the fractional block against the this compound concentration and fit the data with a Hill equation to determine the IC50.

-

For use-dependent block, measure the fractional block of the last pulse in the train relative to the first. Calculate the IC50 as described for the tonic block.

-

Biophysical Interactions with the Cell Membrane

As a lipophilic molecule, this compound readily partitions into cellular membranes, inducing functional alterations independent of specific receptor interactions. [13][14]This direct interaction with the lipid bilayer can change membrane fluidity, curvature, and elasticity. [13]Studies using model membranes have shown that this compound can cause large-scale remodeling, including the formation of tubules and holes at higher concentrations, and that it preferentially interacts with negatively charged phospholipids like phosphatidylserine. [13][15][16]These biophysical effects may contribute to its broad pharmacological profile by altering the function of embedded membrane proteins.

Modulation of Gene Expression

This compound can directly influence cellular transcription, inducing changes in gene expression that are independent of its primary beta-blocking function. F[17][18]or example, in cardiomyocytes, this compound has been shown to paradoxically enhance the expression of fetal genes like ANP and β-MHC in response to hypertrophic stimuli. I[18][19]t can also promote the expression of the early growth response 1 (Egr1) gene. O[17]ther studies have noted its impact on genes involved in lipid metabolism and key signaling pathways like Jak-STAT.

[20]#### Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

This protocol is the gold standard for measuring changes in the abundance of specific mRNA transcripts.

Objective: To quantify the change in Egr1 mRNA expression in a cardiomyocyte cell line (e.g., H9c2) following this compound treatment.

Methodology:

-

Cell Treatment: Culture and treat cells with this compound as described in the Western Blot protocol.

-

RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent, following the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: In a qPCR plate, prepare reaction mixes for each sample containing: cDNA template, forward and reverse primers for the target gene (Egr1) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

qPCR Amplification: Run the plate in a real-time PCR machine using a standard thermal cycling protocol. The machine will monitor the fluorescence increase in real-time as the DNA is amplified.

-

Data Analysis:

-

The instrument software will generate a quantification cycle (Cq) value for each reaction.

-

Calculate the change in target gene expression using the delta-delta Cq (ΔΔCq) method.

-

Normalize the Cq of the target gene to the Cq of the housekeeping gene for each sample (ΔCq = Cq_Egr1 - Cq_GAPDH).

-

Normalize the treated sample ΔCq values to the control sample ΔCq (ΔΔCq = ΔCq_treated - ΔCq_control).

-

Calculate the fold change in expression as 2^-(ΔΔCq).

-

Conclusion and Future Directions

The in vitro pharmacology of this compound is far richer and more complex than its classification as a simple beta-blocker would suggest. Its off-target activities, spanning ion channel modulation, interference with serotonergic signaling, biophysical membrane interactions, and the direct regulation of cancer and gene expression pathways, are significant. For the researcher, this means that interpreting results from in vitro experiments using this compound requires careful consideration of these non-canonical effects. A phenotype observed upon this compound treatment cannot be reflexively attributed to beta-blockade alone without further validation.

For the drug development professional, these off-target interactions represent both a challenge and an opportunity. They are a potential source of adverse effects but also the foundation for repurposing this well-characterized drug for new indications, most notably in oncology. Future investigations should employ broad, unbiased screening approaches, such as kinome scanning or comprehensive safety panels, to further de-risk its use and potentially uncover even more novel therapeutic avenues for this versatile molecule.

[21]***

References

- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George, A. L., Jr. (2010). This compound Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 1, 144. [Link]

- Wikipedia contributors. (2024). This compound. Wikipedia, The Free Encyclopedia. [Link]

- Li, M. (2024). This compound and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278. [Link]

- Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George, A. L., Jr. (2010). This compound blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 1, 144. [Link]

- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

- Desaphy, J. F. (2011). New insights into cardiac and brain sodium channels modulation by beta blockers. Frontiers in Pharmacology, 2, 11. [Link]

- Alizade, N., & Terzi, G. K. (2024). In vitro apoptotic and antiproliferative effects of this compound on human breast cancer cells. Turkish Journal of Biology, 48(3), 225-233. [Link]

- Heller, A. H., & Isom, G. E. (1984). Effects of this compound and a number of its analogues on sodium channels. Journal of Pharmacology and Experimental Therapeutics, 229(2), 481-486. [Link]

- Rastogi, S. K., & Taukulis, H. K. (1985). Interaction of this compound with central serotonergic neurons. Neuropharmacology, 24(5), 413-417. [Link]

- Zhang, Y., & Liu, J. (2023). This compound induces large-scale remodeling of lipid bilayers: tubules, patches, and holes. Langmuir, 39(11), 4075-4083. [Link]

- Ashmore, J. H., & Al-Haidari, A. (2025). Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers. British Journal of Clinical Pharmacology. [Link]

- Ballatore, C., et al. (2008). This compound promotes Egr1 gene expression in cardiomyocytes via beta-adrenoceptors. British Journal of Pharmacology, 154(8), 1709-1718. [Link]

- Dr.Oracle. (2025). What is the mechanism of action and use of this compound (beta-blocker)? [Link]

- CancerChoices. (n.d.). This compound and Other Beta Blockers. [Link]

- Makino, N., et al. (1990). Preservation of membrane phospholipids by this compound, pindolol, and metoprolol: a novel mechanism of action of beta-blockers. Journal of Molecular and Cellular Cardiology, 22(10), 1147-1155. [Link]

- Sun, S., et al. (2021). Clinical Use of this compound Reduces Biomarkers of Proliferation in Gastric Cancer. Frontiers in Oncology, 11, 760677. [Link]

- Kai, M., et al. (2010). The interactivities with lipid membranes differentially characterize selective and nonselective beta1-blockers. European Journal of Anaesthesiology, 27(9), 814-820. [Link]

- Stankovic, N., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Pharmaceuticals, 15(3), 368. [Link]

- Zhang, Y., & Liu, J. (2023).

- Bailey, S. M., et al. (2010). THE EFFECT OF this compound ON GENE EXPRESSION DURING THE BLOOD ALCOHOL CYCLE OF RATS FED ETHANOL INTRAGASTRICALLY. Alcoholism, Clinical and Experimental Research, 34(7), 1163-1172. [Link]

- Cioffi, F., et al. (2007). This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli. British Journal of Pharmacology, 150(7), 890-898. [Link]

- Lee, S. L., & Fanburg, B. L. (1991). Beta adrenergic antagonists inhibit serotonin uptake by pulmonary vascular cells in culture. Journal of Pharmacology and Experimental Therapeutics, 257(2), 895-900. [Link]

- Ondrias, K., et al. (1989). Interaction of this compound with model phospholipid membranes. Monolayer, spin label and fluorescent spectroscopy studies. Biochimica et Biophysica Acta, 984(1), 101-107. [Link]

- Dr.Oracle. (2025). Are beta (beta blockers)

- Connell, D. J., et al. (1980). Further evidence for an interaction of this compound with the central 5-hydroxytryptamine (5-HT) receptor. British Journal of Pharmacology, 68(1), 173P-174P. [Link]

- Labcorp. (2025). An in vitro solution to model off-target effects. [Link]

- Dr Matt & Dr Mike. (2018, May 18). This compound - Mechanism of Action [Video]. YouTube. [Link]

- Li, X., et al. (2024). In silico off-target profiling for enhanced drug safety assessment.

- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

- Dr.Oracle. (2025). What is the mechanism of action of this compound (beta blocker)? [Link]

- Lauffer, F., & Sitaru, C. (2020). This compound Off-Target: A New Therapeutic Option in Neutrophil-Dependent Dermatoses?

- Hsieh, Y. C., et al. (2011). This compound modulates the collateral vascular responsiveness to vasopressin via a G(α)-mediated pathway in portal hypertensive rats. Clinical Science, 121(12), 545-554. [Link]

- Farzam, K., & Tivakaran, V. S. (2023). This compound. In StatPearls.

- Consensus Academic Search Engine. (n.d.). This compound Selective Or Nonselective. [Link]

- Cioffi, F., et al. (2007). This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli. British Journal of Pharmacology, 150(7), 890-898. [Link]

- Tran, J. Q., et al. (2019). This compound is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Pharmacology Research & Perspectives, 7(4), e00494. [Link]

- D'Angelo, G., et al. (2010). This compound suppresses angiogenesis in vitro: inhibition of proliferation, migration, and differentiation of endothelial cells. Vascular Pharmacology, 53(5-6), 200-208. [Link]

- Rasheed, A., et al. (2023). Novel Properties of Old this compound—Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega, 8(46), 44026-44039. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. This compound blocks cardiac and neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound and a number of its analogues on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces large-scale remodeling of lipid bilayers: tubules, patches, and holes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The interactivities with lipid membranes differentially characterize selective and nonselective beta1-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] this compound induces large-scale remodeling of lipid bilayers: tubules, patches, and holes | Semantic Scholar [semanticscholar.org]

- 16. Interaction of this compound with model phospholipid membranes. Monolayer, spin label and fluorescent spectroscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound promotes Egr1 gene expression in cardiomyocytes via beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. THE EFFECT OF this compound ON GENE EXPRESSION DURING THE BLOOD ALCOHOL CYCLE OF RATS FED ETHANOL INTRAGASTRICALLY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

Propranolol's Role in Modulating Memory Consolidation: A Technical Guide for Researchers

This guide provides an in-depth technical overview of propranolol's mechanism of action in modulating memory consolidation and reconsolidation. It is intended for researchers, scientists, and drug development professionals working in neuroscience, pharmacology, and related fields. We will explore the fundamental neurobiology, detail established experimental protocols, and discuss the translational implications of this research.

Introduction: The Dynamic Nature of Memory and the Noradrenergic Influence

Memory is not a static recording of past events. It is a dynamic process involving encoding, consolidation, retrieval, and, crucially, reconsolidation. The initial stabilization of a memory trace, known as consolidation, is a time-dependent process that renders the memory resistant to disruption. For many years, consolidated memories were thought to be permanent. However, groundbreaking research has revealed that upon retrieval, a consolidated memory can return to a labile, or unstable, state.[1] During this period of lability, the memory must undergo a process of reconsolidation to be re-stabilized and maintained. This reconsolidation window presents a therapeutic opportunity to modulate, and potentially weaken, maladaptive memories.

The noradrenergic system, originating from the locus coeruleus, plays a pivotal role in emotional arousal and the enhancement of memory consolidation, particularly for emotionally significant events.[2][3][4][5][6] The neurotransmitter norepinephrine (noradrenaline) acts on adrenergic receptors throughout the brain, including key memory-related structures like the amygdala and hippocampus.[2][7] This noradrenergic activation during or shortly after an emotional experience strengthens the ensuing memory trace.[8]

This compound: A Beta-Adrenergic Antagonist with CNS Penetrance

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[9][10] Crucially for its effects on memory, this compound is lipophilic, allowing it to cross the blood-brain barrier and exert its effects within the central nervous system.[8][11] By competitively inhibiting the binding of norepinephrine to its receptors in the brain, this compound can disrupt the neurobiological processes that are dependent on noradrenergic signaling.[9][10]

Mechanism of Action: How this compound Modulates Memory Consolidation and Reconsolidation

This compound's primary mechanism in modulating memory lies in its ability to interfere with the noradrenergic enhancement of memory processes, particularly during the consolidation and reconsolidation phases.

Interference with Consolidation

When administered before or shortly after a learning event, especially an emotionally arousing one, this compound can weaken the initial consolidation of that memory. By blocking beta-adrenergic receptors in regions like the basolateral amygdala, this compound prevents the norepinephrine-mediated signaling cascade that is essential for strengthening synaptic connections and stabilizing the memory trace.[8][11]

Disruption of Reconsolidation

The most clinically relevant application of this compound in memory modulation is its ability to disrupt the reconsolidation of established memories.[1][8][12] When a consolidated emotional memory is reactivated, it becomes temporarily labile and requires de novo protein synthesis for it to be re-stabilized.[8] This reconsolidation process is also dependent on noradrenergic activation. By administering this compound prior to memory reactivation, the beta-adrenergic signaling necessary for reconsolidation is blocked. This interference can lead to a significant reduction in the emotional salience of the memory, without erasing the declarative (factual) component.[8][13] For instance, an individual might still remember the details of a traumatic event, but the associated fear and physiological arousal are diminished.[1][14]

Key Brain Regions and Molecular Pathways

The amygdala, particularly the basolateral nucleus (BLA), is a critical hub for processing fear and emotional memories, and it is densely innervated by noradrenergic projections.[2][8] this compound's effects on fear memory are largely attributed to its action within the BLA.[15] The hippocampus is also involved, especially in the contextual aspects of fear memory, and its function is modulated by noradrenergic signaling.[7][16]

From a molecular standpoint, beta-adrenergic receptor activation triggers a G-protein coupled signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9][17] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the gene expression and protein synthesis required for long-term memory.[17][18] this compound disrupts this cascade by preventing the initial binding of norepinephrine to the beta-adrenergic receptor.

Signaling Pathway: Beta-Adrenergic Receptor Activation and Memory Consolidation

Caption: this compound blocks norepinephrine binding to β-adrenergic receptors.

Experimental Protocols for Investigating this compound's Effects on Memory

Robust and reproducible experimental designs are critical for elucidating the precise effects of this compound on memory. The following are standard protocols used in both preclinical and clinical research.

Preclinical Model: Auditory Fear Conditioning in Rodents

This model is widely used to study the acquisition, consolidation, and reconsolidation of fear memories.

Objective: To assess the effect of this compound on the reconsolidation of a conditioned fear memory.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Standard fear conditioning chambers

-

This compound hydrochloride (10 mg/kg, i.p.)

-

Saline solution (vehicle control)

-

Sound-attenuating boxes

Step-by-Step Methodology:

-

Habituation (Day 1): Place each rat in the conditioning chamber for 10-15 minutes to allow for exploration and adaptation to the context.

-

Fear Conditioning (Day 2):

-

Place the rat in the conditioning chamber.

-

After a 3-minute baseline period, present an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone at 2800 Hz) for 30 seconds.

-

Co-terminate the final 2 seconds of the CS with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA).

-

Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 1-2 minutes.

-

Measure freezing behavior (cessation of all movement except for respiration) as an index of fear.

-

-

Memory Reactivation and Treatment (Day 3):

-

Randomly assign rats to either the this compound or saline group.

-

Administer this compound (10 mg/kg, i.p.) or saline 30-60 minutes before the reactivation session.

-

Place the rat in a novel context (to avoid context-dependent fear) and present the CS (tone) once for 30 seconds without the US. This serves to reactivate the fear memory.

-

-

Memory Test (Day 4):

-

Place the rat back into the novel context from Day 3.

-

Present the CS (tone) multiple times without the US.

-

Measure and compare the percentage of time spent freezing during the CS presentation between the this compound and saline groups.

-

Expected Outcome: Rats treated with this compound prior to memory reactivation are expected to exhibit significantly less freezing during the memory test on Day 4 compared to the saline-treated control group, indicating that the reconsolidation of the fear memory was disrupted.[19][20]

Experimental Workflow: Fear Conditioning and Reconsolidation Disruption

Caption: Workflow for assessing this compound's effect on fear reconsolidation.

Clinical Research Paradigm: Traumatic Memory Reactivation in PTSD

This paradigm is adapted for human participants, often those with Post-Traumatic Stress Disorder (PTSD), to investigate the effects of this compound on the emotionality of traumatic memories.

Objective: To determine if this compound administered before the reactivation of a traumatic memory can reduce subsequent PTSD symptom severity and physiological arousal.[21]

Materials:

-

Human participants diagnosed with PTSD

-

This compound (e.g., 40 mg, oral)

-

Placebo

-

Structured clinical interview for PTSD (e.g., CAPS-5)

-

Psychophysiological monitoring equipment (e.g., heart rate, skin conductance)

Step-by-Step Methodology:

-

Baseline Assessment (Week 0):

-

Conduct a thorough psychiatric evaluation to confirm PTSD diagnosis and assess symptom severity using a standardized scale like the CAPS-5.

-

Record baseline physiological responses (heart rate, skin conductance) while the participant recounts a brief narrative of their traumatic memory.

-

-

Treatment Session (Week 1):

-

Randomly assign participants to receive either this compound or a placebo in a double-blind manner.

-

Administer the oral dose of this compound or placebo.

-

After a 60-90 minute absorption period, instruct the participant to reactivate the traumatic memory by writing a detailed account of the event and reading it aloud.

-

-

Follow-up Assessments (e.g., Weeks 2, 4, and 8):

-

Repeat the assessment of PTSD symptom severity using the CAPS-5.

-

Re-measure physiological responses while the participant listens to an audio recording of their traumatic narrative from the treatment session.

-

Expected Outcome: Participants who received this compound prior to memory reactivation are hypothesized to show a greater reduction in both self-reported PTSD symptoms and physiological reactivity to trauma reminders compared to the placebo group.[8][21]

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Example Preclinical Fear Conditioning Data

| Treatment Group | Mean Freezing (%) during Reactivation (Day 3) | Mean Freezing (%) during Test (Day 4) | p-value |

| Saline (n=12) | 65.2 ± 5.1 | 62.8 ± 4.9 | <0.01 |

| This compound (n=12) | 63.9 ± 5.5 | 31.5 ± 6.2 |

Data are presented as mean ± SEM.

Table 2: Example Clinical PTSD Trial Data

| Treatment Group | Change in CAPS-5 Score (Baseline to Week 8) | Change in Heart Rate during Script-Driven Imagery (bpm) |

| Placebo (n=30) | -10.5 ± 2.1 | -3.2 ± 1.5 |

| This compound (n=30) | -22.3 ± 2.5 | -11.8 ± 1.8 |

Data are presented as mean ± SEM.

Translational Implications and Future Directions

The ability of this compound to disrupt the reconsolidation of emotional memories holds significant promise for the treatment of psychiatric conditions characterized by maladaptive memories, such as PTSD, phobias, and addiction.[8][14] Clinical trials have provided encouraging results, suggesting that this compound, when combined with memory reactivation, can reduce the emotional distress associated with traumatic memories.[21][22]

Future research should focus on optimizing treatment protocols, including the timing and dosage of this compound administration, the number of reactivation sessions required for a lasting effect, and the specific types of memories that are most susceptible to this intervention. Further investigation into the long-term efficacy and potential side effects is also warranted. Additionally, exploring the potential of more selective beta-adrenergic antagonists could lead to treatments with improved efficacy and fewer off-target effects.

Conclusion

This compound's capacity to modulate memory consolidation and, more importantly, disrupt reconsolidation, provides a powerful tool for both basic neuroscience research and clinical applications. By targeting the noradrenergic system's role in strengthening emotional memories, this compound offers a unique pharmacological approach to alleviating the debilitating impact of traumatic and other maladaptive memories. The continued investigation of this mechanism is a promising avenue for developing novel and effective treatments for a range of psychiatric disorders.

References

- Brunet, A., Saumier, D., Liu, A., Streiner, D. L., Tremblay, J., & Pitman, R. K. (2018). Reduction of PTSD Symptoms With Pre-Reactivation this compound Therapy: A Randomized Controlled Trial.

- El-Gendy, M. A., & El-Kadi, A. O. (2020). This compound and its Mechanism of Action. Open Access Journals. [Link]

- Hermans, E. J., Henckens, M. J., Joëls, M., & Fernández, G. (2014). The role of the noradrenergic system in emotional memory. PubMed. [Link]

- Pigeon, W. R., & Amir, N. (2020). Memory reconsolidation impairment using the β-adrenergic receptor blocker this compound reduces nightmare severity in patients with posttraumatic stress disorder: a preliminary study. Journal of Clinical Sleep Medicine. [Link]

- Giustino, T. F., & Maren, S. (2018). Revisiting this compound and PTSD: Memory erasure or extinction enhancement?. Neurobiology of Learning and Memory. [Link]

- Wikipedia. (n.d.). This compound. [Link]

- Sartory, G., & Hennig, J. (2009). This compound treatment of traumatic memories.

- O'Dell, T. J., Connor, S. A., Guglietta, R., & Nguyen, P. V. (2015). β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus. PubMed Central. [Link]

- Psychiatric News. (2018). This compound Combined With Reactivation Therapy May Reduce PTSD Symptoms.

- Baydaş, G., & Gökçek-Saraç, Ç. (2019). Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks. PubMed Central. [Link]

- Kindt, M., & Soeter, M. (2011).

- Gao, V., Suzuki, A., Magistretti, P. J., & Alberini, C. M. (2016). Astrocytic β2-adrenergic receptors mediate hippocampal long-term memory consolidation.

- Johansen, J. P., & Tarpley, J. W. (2016).

- Scheggia, D., Managò, F., & Papaleo, F. (2016). β1-adrenergic receptor activation enhances memory in Alzheimer's disease model. PubMed Central. [Link]

- Plewnia, C., & Rilk, A. J. (2018). Noradrenergic Enhancement of Motor Learning, Attention, and Working Memory in Humans. International Journal of Neuropsychopharmacology. [Link]

- Berridge, C. W., & Devilbiss, D. M. (2011). Noradrenergic Modulation of Cognition in Health and Disease. PubMed Central. [Link]

- Gais, S., & Rasch, B. (2011). The Memory Function of Noradrenergic Activity in Non-REM Sleep. MIT Press Direct. [Link]

- Gisquet-Verrier, P., & Le Dorze, C. (2016). Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice. Frontiers in Behavioral Neuroscience. [Link]

- Leal Santos, S., Denny, C. A., & Kheirbek, M. A. (2021). This compound Administration Modulates Neural Activity in the Hippocampal Hilus During Fear Retrieval. Frontiers in Behavioral Neuroscience. [Link]

- Muravieva, E. V., & Alberini, C. M. (2010). This compound–induced Impairment of Contextual Fear Memory Reconsolidation in Rats: A similar Effect on Weak and Strong Recent and Remote Memories. PubMed Central. [Link]

- Canadian Agency for Drugs and Technologies in Health. (2020). This compound for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness. NCBI. [Link]

- Rodriguez-Romaguera, J., Sotres-Bayon, F., Mueller, D., & Quirk, G. J. (2009). Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction. PubMed Central. [Link]

- Hansen, N. (2017). β-Adrenergic Control of Hippocampal Function: Subserving the Choreography of Synaptic Information Storage and Memory. Oxford Academic. [Link]

- Bogdanova, T. A., & Turusheva, A. V. (2020). Beta-blockers in elderly patients: neuroprotective effect or risk of cognitive decline?. Arterial Hypertension. [Link]

- Glassner, A., & Shua-Haim, J. R. (2007). The Influence of β-Blockers on Delayed Memory Function in People With Cognitive Impairment. PubMed Central. [Link]

- Vetere, G., Marino, R., & Ammassari-Teule, M. (2013). Reactivating fear memory under this compound resets pre-trauma levels of dendritic spines in basolateral amygdala but not dorsal hippocampus neurons. Frontiers in Behavioral Neuroscience. [Link]

- JoVE. (2016). Disrupting Reconsolidation of Fear Memory in Humans by a Noradrenergic β-Blocker. JoVE. [Link]

- Leal Santos, S., Denny, C. A., & Kheirbek, M. A. (2021). This compound Decreases Fear Expression by Modulating Fear Memory Traces.

- Rodriguez-Romaguera, J., Sotres-Bayon, F., Mueller, D., & Quirk, G. J. (2009). Systemic this compound Acts Centrally to Reduce Conditioned Fear in Rats Without Impairing Extinction. School of Medicine. [Link]

- Vetere, G., Marino, R., & Ammassari-Teule, M. (2013). Reactivating fear under this compound reduces long term fear memory. (A)...

- ClinicalTrials.gov. (2003). This compound for the Treatment of Acute Stress Disorder. ClinicalTrials.gov. [Link]

- Glassner, A., & Shua-Haim, J. R. (2007). The influence of beta-blockers on delayed memory function in people with cognitive impairment. PubMed. [Link]

- Power. (n.d.).

- Leal Santos, S., Denny, C. A., & Kheirbek, M. A. (2021). This compound decreases fear expression by modulating fear memory traces. PubMed Central. [Link]

- Weill Medical College of Cornell University. (2008). Effectiveness of this compound For Treating People With Post-Traumatic Stress Disorder. ClinicalTrials.gov. [Link]

- Massachusetts General Hospital. (2005). Effect of this compound on Preventing Posttraumatic Stress Disorder. ClinicalTrials.gov. [Link]

- Baydaş, G., & Gökçek-Saraç, Ç. (2019). Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks.

- van der Wee, N. J. A., van der Veen, D. C., & van der Veen, R. (2023).

- Glassner, A., & Shua-Haim, J. R. (2007). The Influence of β-Blockers on Delayed Memory Function in People With Cognitive Impairment. Ovid. [Link]

- Zeeshan, M., Hamidi, M., O'Keeffe, T., Bae, E. H., Hanna, K., Friese, R. S., Kulvatunyou, N., Zakaria, E. R., Gries, L., Tang, A., & Joseph, B. (2019).

- Gisquet-Verrier, P., & Le Dorze, C. (2016). Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice.

- Glassner, A., & Shua-Haim, J. R. (2007). The influence of beta-blockers on delayed memory function in people with cognitive impairment.

- Lonergan, M. H., & Brunet, A. (2013). This compound's effects on the consolidation and reconsolidation of long-term emotional memory in healthy participants: a meta-analysis. Canadian Science Publishing. [Link]

Sources

- 1. This compound treatment of traumatic memories | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]

- 2. The role of the noradrenergic system in emotional memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of the noradrenergic system during memory formation impairs extinction learning but not the disruption of reconsolidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Noradrenergic Modulation of Cognition in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. direct.mit.edu [direct.mit.edu]

- 7. β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Memory Impairing Effect of this compound on Consolidation and Reconsolidation for Various Learning Tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting this compound and PTSD: Memory erasure or extinction enhancement? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice [frontiersin.org]

- 14. jcsm.aasm.org [jcsm.aasm.org]

- 15. Frontiers | Reactivating fear memory under this compound resets pre-trauma levels of dendritic spines in basolateral amygdala but not dorsal hippocampus neurons [frontiersin.org]

- 16. Frontiers | this compound Administration Modulates Neural Activity in the Hippocampal Hilus During Fear Retrieval [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. β1-adrenergic receptor activation enhances memory in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. md.rcm.upr.edu [md.rcm.upr.edu]

- 21. This compound for Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. This compound + Memory Reactivation for PTSD · Recruiting Participants for Phase Phase 4 Clinical Trial 2026 | Power | Power [withpower.com]

Unveiling the Neuroprotective Potential of Propranolol: A Technical Guide for Preclinical Research

Introduction: Beyond Beta-Blockade - Repurposing Propranolol for Neuroprotection

This compound, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades.[1][2][3] Its primary mechanism of action involves blocking the effects of catecholamines, like adrenaline and noradrenaline, on β1 and β2-adrenergic receptors, thereby modulating heart rate and blood pressure.[2][3] However, a growing body of preclinical evidence suggests that the therapeutic reach of this highly lipophilic molecule, capable of crossing the blood-brain barrier, extends into the realm of neuroscience.[1][2] This guide provides an in-depth exploration of the neuroprotective effects of this compound observed in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive technical resource to design and execute robust investigations in this promising area. We will delve into the mechanistic underpinnings of this compound's neuroprotective actions, provide detailed experimental protocols, and present a framework for evaluating its efficacy in various models of neurological injury and disease.

Part 1: Pharmacological Profile and Mechanistic Insights into Neuroprotection

This compound's neuroprotective effects appear to be multifaceted, extending beyond simple beta-blockade. Preclinical studies point towards a complex interplay of anti-inflammatory, anti-apoptotic, and perfusion-enhancing mechanisms.

Attenuation of Neuroinflammation

A key pathological feature across many neurological disorders is a sustained and damaging inflammatory response. This compound has demonstrated a significant capacity to quell this neuroinflammation. In models of traumatic brain injury (TBI), administration of this compound is associated with reduced neuroinflammation.[4][5] This effect may be mediated by its ability to block the elevation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in the cerebrospinal fluid.[6] By mitigating the inflammatory cascade, this compound helps to preserve the integrity of the neurovascular unit and reduce secondary injury. Interestingly, while some studies highlight its anti-inflammatory properties, others suggest that beta-blockers could potentially exacerbate neuroinflammation in certain contexts, such as in models of Alzheimer's disease, warranting careful consideration of the specific pathological model.[7][8]

Modulation of Apoptotic Pathways and Reduction of Cell Death

Neuronal cell death is a final common pathway in many neurological insults. Preclinical data indicates that this compound can directly interfere with apoptotic processes. In TBI models, this compound has been shown to reduce neural injury and cell death.[4] This protective effect is observed in critical brain regions like the hippocampus, where this compound prevented neuronal cell death in pigs subjected to TBI.[6] The underlying mechanisms likely involve the modulation of key signaling pathways that regulate apoptosis, thereby preserving neuronal populations that would otherwise be lost.

Enhancement of Cerebral Perfusion

Adequate cerebral blood flow is critical for neuronal survival and function. Following a neurological injury like TBI, cerebral perfusion can be severely compromised. This compound has been shown to improve cerebral perfusion in preclinical TBI studies.[4][5] This effect is crucial for delivering oxygen and nutrients to the injured brain tissue and removing metabolic waste, thereby creating a more favorable environment for recovery. The improvement in cerebral autoregulation by this compound may be linked to its ability to block the detrimental effects of the post-injury sympathetic surge.[6][9]

Impact on Alzheimer's and Parkinson's Disease Pathologies

Beyond acute injuries, this compound has shown promise in preclinical models of neurodegenerative diseases. In transgenic mouse models of Alzheimer's disease, this compound treatment has been associated with reduced cognitive deficits, as well as decreased amyloid and tau pathology.[10][11] It has been suggested that this compound may enhance the clearance of β-amyloid by increasing the expression of insulin-degrading enzyme.[12] In the context of Parkinson's disease, this compound has been shown to relieve L-Dopa-induced dyskinesia in parkinsonian mice by modulating the activity of striatal cholinergic interneurons.[13] It also appears to reduce Parkinsonian tremor by inhibiting tremor-related activity in the motor cortex.[14][15][16][17]

Signaling Pathways Implicated in this compound's Neuroprotection

Caption: Proposed mechanisms of this compound's neuroprotective effects.

Part 2: Preclinical Models and Experimental Workflows

A robust evaluation of this compound's neuroprotective potential necessitates the use of well-characterized preclinical models and standardized experimental protocols. This section outlines key models and workflows.

Animal Models of Neurological Disorders

The choice of animal model is critical and should align with the specific research question.

-

Traumatic Brain Injury (TBI):

-

Controlled Cortical Impact (CCI): Produces a focal and reproducible cortical contusion.

-

Fluid Percussion Injury (FPI): Generates a more diffuse injury with both focal and diffuse components.[18]

-

-

Ischemic Stroke:

-

Middle Cerebral Artery Occlusion (MCAO): A common model that mimics focal ischemic stroke in humans.

-

-

Neurodegenerative Diseases:

Experimental Workflow for In Vivo Studies

A typical preclinical study to evaluate the neuroprotective effects of this compound would follow a structured workflow.

Experimental Workflow for this compound Neuroprotection Study

Caption: A generalized experimental workflow for preclinical this compound studies.

Behavioral and Cognitive Assessments

Assessing functional outcomes is paramount in determining the therapeutic efficacy of this compound. A battery of behavioral tests should be employed to evaluate various neurological domains.

| Test Name | Neurological Domain Assessed | Description |

| Morris Water Maze | Spatial learning and memory | A circular pool is filled with opaque water, and the animal must learn the location of a hidden platform.[19] |

| Novel Object Recognition | Recognition memory | The animal is exposed to two identical objects and later to one familiar and one novel object. Time spent exploring the novel object is measured.[19][20] |

| Rotarod Test | Motor coordination and balance | The animal is placed on a rotating rod, and the latency to fall is recorded.[13] |

| Beam Walk Test | Fine motor coordination and balance | The animal is required to traverse a narrow beam, and errors such as foot slips are counted.[18] |

| Open Field Test | Locomotor activity and anxiety-like behavior | The animal's movement and exploration in a novel, open arena are tracked.[21][22] |

Part 3: Molecular and Histological Analysis Protocols

To elucidate the mechanisms by which this compound exerts its neuroprotective effects, detailed molecular and histological analyses of brain tissue are essential.

Immunohistochemistry (IHC) for Protein Localization

IHC allows for the visualization of specific proteins within the cellular architecture of the brain.

Step-by-Step IHC Protocol for Brain Sections:

-

Tissue Preparation:

-

Antigen Retrieval (if necessary):

-

Incubate sections in a citrate-based antigen retrieval solution at high temperature.

-

-

Blocking and Permeabilization:

-

Wash sections in Phosphate-Buffered Saline (PBS).

-

Incubate sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.[24]

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (e.g., anti-IL-6, anti-activated caspase-3, anti-NeuN) diluted in antibody dilution buffer overnight at 4°C.[23]

-

-

Secondary Antibody Incubation:

-

Wash sections in PBS.

-

Incubate with a fluorescently-labeled secondary antibody corresponding to the primary antibody host species for 1-2 hours at room temperature, protected from light.[25]

-

-

Counterstaining and Mounting:

-

Wash sections in PBS.

-

Mount sections onto slides and coverslip with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging:

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Western Blot for Protein Quantification

Western blotting is used to quantify the expression levels of specific proteins in brain tissue homogenates.[26]

Step-by-Step Western Blot Protocol for Brain Tissue:

-

Sample Preparation:

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.[27]

-

-

Gel Electrophoresis:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[27]

-

Run the gel to separate proteins based on their molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]

-

-

Blocking:

-

Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

-

-

Detection:

-

Analysis:

-

Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound holds significant potential as a neuroprotective agent. Its multifaceted mechanism of action, targeting neuroinflammation, apoptosis, and cerebral perfusion, makes it an attractive candidate for further investigation in a range of neurological disorders.[4][5][6] This guide provides a foundational framework for researchers to design and execute rigorous preclinical studies. Future research should focus on optimizing dosing regimens, exploring the therapeutic window for administration post-injury, and further elucidating the complex signaling pathways involved. Ultimately, well-designed preclinical studies are the critical next step in translating the promise of this compound from the laboratory to potential clinical applications for patients suffering from devastating neurological conditions.

References

- Preclinical Studies on Mechanisms Underlying the Protective Effects of this compound in Traumatic Brain Injury: A Systematic Review. (2024). PubMed.

- Western blot in homogenised mouse brain samples. (2024). Protocols.io.

- Immunohistochemistry (IHC) Staining Mouse Brain Sections. (2024). Protocols.io.

- This compound reduces cognitive deficits, amyloid and tau pathology in Alzheimer's transgenic mice. (n.d.). AlzPED.

- Beta-adrenergic receptor antagonism is proinflammatory and exacerbates neuroinflammation in a mouse model of Alzheimer's Disease. (2020). PubMed.

- Immunohistochemistry (IHC) in mouse brain tissue. (n.d.). Bio-protocol.

- Brain processing, slicing and immunohistochemistry protocol. (n.d.). Aligning Science Across Parkinson's.

- Immunohistochemistry (IHC) on mouse brain slices. (2024). Protocols.io.

- Immunohistochemistry (IHC) protocol. (n.d.). Hello Bio.

- Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. (n.d.). PubMed Central.

- (PDF) Beta-adrenergic receptor antagonism is proinflammatory and exacerbates neuroinflammation in a mouse model of Alzheimer's Disease. (2025). ResearchGate.

- This compound restores cognitive deficits and improves amyloid and Tau pathologies in a senescence-accelerated mouse model. (n.d.). ResearchGate.

- This compound restores cognitive deficits and improves amyloid and Tau pathologies in a senescence-accelerated mouse model. (2012). PubMed.

- Western blot in homogenised mouse brain samples v2. (2024). ResearchGate.

- This compound reduces cognitive deficits, amyloid and tau pathology in Alzheimer's transgenic mice. (n.d.). Oxford Academic.

- Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). (2022). Spandidos Publications.

- Researchers Discover Why Beta Blockers Lead to Inflammation. (2019). Pharmacy Times.

- This compound and Mesenchymal Stromal Cells Combine to Treat Traumatic Brain Injury. (n.d.). PubMed.

- Prospective evaluation of early this compound after traumatic brain injury. (2025). ResearchGate.

- This compound protects cerebral autoregulation and reduces hippocampal neuronal cell death through inhibition of interleukin-6 upregulation after traumatic brain injury in pigs. (2025). NIH.

- This compound treatment during repetitive mild traumatic brain injuries induces transcriptomic changes in the bone marrow of mice. (2023). Frontiers.

- of the proposed mechanisms of this compound in traumatic brain injury. (n.d.). ResearchGate.

- This compound Relieves L-Dopa-Induced Dyskinesia in Parkinsonian Mice. (2020). PubMed Central.

- This compound as Potential Treatment for Neuroinflammation in GWI. (2021). Boston Biorepository, Recruitment & Integrated Network for GWI.

- Beta-Blocker Influences on Inflammatory and Neural Responses to Stress. (2025). CenterWatch.

- Behavioral tests in rodent models of stroke. (n.d.). PubMed Central.

- Detecting Behavioral Deficits in Rats After Traumatic Brain Injury. (2018). PubMed Central.

- Protein analysis through Western blot of cells excised individually from human brain and muscle tissue. (n.d.). PubMed Central.

- Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue. (2021). ScienceDirect.

- This compound Reduces p-tau Accumulation and Improves Behavior Outcomes in a Polytrauma Murine Model. (n.d.). ResearchGate.

- This compound (Prop) increases β-amyloid (Aβ ) clearance and toxicity. In.... (n.d.). ResearchGate.

- Treatment of acute focal cerebral ischemia with this compound. (n.d.). PubMed.

- Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. (2024). SpringerLink.

- (PDF) Preclinical Studies on Mechanisms Underlying the Protective Effects of this compound in Traumatic Brain Injury: A Systematic Review. (2024). ResearchGate.

- This compound. (n.d.). Wikipedia.

- This compound Reduces Parkinson's Tremor and Inhibits Tremor‐Related Activity in the Motor Cortex: A Placebo‐Controlled Crossover Trial. (n.d.). PubMed Central.

- This compound and its Mechanism of Action. (n.d.). Open Access Journals.

- This compound's Surprising Role in Reducing Parkinson's Tremor. (2025). EMJ.

- This compound inhibits cavernous vascular malformations by β1 adrenergic receptor antagonism in animal models. (2021). PubMed.

- Quantification of Protein in Brain Tissue by Western Immunoblot Analysis. (n.d.). SpringerLink.

- Using this compound in traumatic brain injury to reduce sympathetic storm phenomenon: A prospective randomized clinical trial. (n.d.). PubMed Central.

- What is the mechanism of action and use of this compound (beta-blocker)?. (2025). Dr.Oracle.

- This compound reduces tremors in Parkinson's disease - Study sheds light on the mechanism of tremors in the brain. (2024). Radboudumc.

- (PDF) this compound reduces Parkinson's tremor and inhibits tremor-related activity in the motor cortex: a placebo-controlled crossover trial. (2024). ResearchGate.

- This compound as a Novel Therapeutic Approach for Post-Stroke Anxiety: A Clinical Review and Future Directions. (2024). PubMed.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. droracle.ai [droracle.ai]

- 4. Preclinical Studies on Mechanisms Underlying the Protective Effects of this compound in Traumatic Brain Injury: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound protects cerebral autoregulation and reduces hippocampal neuronal cell death through inhibition of interleukin-6 upregulation after traumatic brain injury in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-adrenergic receptor antagonism is proinflammatory and exacerbates neuroinflammation in a mouse model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using this compound in traumatic brain injury to reduce sympathetic storm phenomenon: A prospective randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Relieves L-Dopa-Induced Dyskinesia in Parkinsonian Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Reduces Parkinson's Tremor and Inhibits Tremor‐Related Activity in the Motor Cortex: A Placebo‐Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emjreviews.com [emjreviews.com]

- 16. This compound reduces tremors in Parkinson's disease - Study sheds light on the mechanism of tremors in the brain - Radboudumc [radboudumc.nl]

- 17. researchgate.net [researchgate.net]

- 18. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound restores cognitive deficits and improves amyloid and Tau pathologies in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]

- 24. Immunohistochemistry (IHC) protocol [hellobio.com]

- 25. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 26. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 27. Western blot in homogenised mouse brain samples [protocols.io]

- 28. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Propranolol's Off-Target Mechanisms: A Technical Guide to Cellular Signaling Beyond Beta-Blockade

Executive Summary

Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in cardiovascular medicine. Its canonical mechanism—the competitive inhibition of epinephrine and norepinephrine at β1 and β2-adrenergic receptors—is well-established. However, a growing body of evidence reveals that this compound's pharmacological profile is far more complex, engaging a multitude of cellular signaling cascades independent of its beta-blockade activity. These "off-target" or non-canonical effects are critical for understanding its full spectrum of clinical actions, including its promising anti-cancer properties.

This technical guide provides an in-depth exploration of this compound's impact on key signaling pathways beyond the Gαs-cAMP-PKA axis. We will dissect its modulation of critical kinase cascades such as MAPK/ERK and PI3K/AKT, its intricate influence on second messengers like calcium, and its role in inducing cellular stress responses through ROS and JNK activation. Furthermore, we will examine its direct physical interactions with cell membranes and its influence on gene expression. This guide is intended for researchers, scientists, and drug development professionals, offering not just a review of the mechanisms but also practical, field-proven insights into the experimental methodologies required to investigate these complex interactions.

Introduction: Beyond the Canonical Blockade

The classical view of this compound's action is centered on its antagonism of β-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). Upon binding of catecholamines, β-ARs activate the Gαs subunit, leading to adenylyl cyclase activation, a rise in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This compound effectively blocks this cascade, mediating its therapeutic effects in conditions like hypertension and angina.

However, this model is incomplete. This compound's efficacy in seemingly unrelated conditions, such as infantile hemangiomas and certain cancers, has spurred investigation into its non-canonical signaling roles.[1] These effects are not always mediated by β-ARs and can even occur in cells lacking these receptors. Understanding these pathways is paramount for repurposing this compound and for designing next-generation therapeutics with improved specificity and novel mechanisms of action. A key emerging concept is biased agonism , where a ligand, while acting as an antagonist at the canonical G-protein pathway, can simultaneously function as an agonist for alternative signaling arms, such as those mediated by β-arrestin.[2][3]

Section 1: Modulation of Critical Kinase Cascades

Kinase signaling networks are central to cellular regulation, and this compound has been shown to significantly perturb several key cascades.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Contrary to the expected outcome of blocking a proliferative signaling pathway, this compound can paradoxically activate the MAPK/ERK pathway in certain contexts.[4][5]

-

Mechanism of Action: This activation is often independent of G-protein signaling and is thought to be mediated by β-arrestin. Upon this compound binding, the β-AR can recruit β-arrestin, which then acts as a scaffold to assemble and activate components of the ERK cascade.[2][6] This represents a classic example of biased agonism, where the drug antagonizes the G-protein pathway while activating the β-arrestin pathway.[2][3][7]

-

Experimental Evidence: Studies in hippocampal neurons and hemangioma stem cells (HemSCs) have demonstrated that this compound induces a dose-dependent increase in the phosphorylation of ERK1/2.[2][4] This effect is crucial for some of this compound's therapeutic actions, such as promoting apoptosis in HemSCs at higher concentrations.[4][6]

-

Functional Consequences: In cancer biology, the role of ERK activation is context-dependent. While often pro-proliferative, sustained or high-level ERK activation can also induce cell cycle arrest and apoptosis. In melanoma and colorectal cancer, however, this compound has been shown to inhibit the MAPK pathway, highlighting the cell-type-specific nature of its effects.[8][9][10]

Caption: Biased agonism of this compound leading to increased intracellular calcium via a β-arrestin/ERK-dependent pathway.

Section 3: Regulation of Stress Responses and Gene Expression

This compound can induce cellular stress and profoundly alter transcriptional programs, contributing to its therapeutic and cytotoxic effects.

Reactive Oxygen Species (ROS) and JNK Pathway

-

Mechanism of Action: this compound treatment has been shown to trigger a significant increase in the generation of intracellular Reactive Oxygen Species (ROS). [11][12]This oxidative stress, in turn, activates stress-responsive kinase pathways, most notably the c-Jun N-terminal kinase (JNK) pathway, which is a critical regulator of apoptosis and autophagy. [11]* Experimental Evidence: In human ovarian cancer cells, this compound induces a dose-dependent increase in ROS, detected by flow cytometry. [11]This is accompanied by enhanced phosphorylation of JNK. The use of a ROS scavenger (N-acetylcysteine) or a JNK inhibitor (SP600125) was able to reverse this compound-induced apoptosis and autophagy, confirming the causal link in this pathway. [11]* Functional Consequences: The ROS/JNK-mediated induction of apoptosis and autophagy is a significant component of this compound's anti-cancer activity. [11]However, in other contexts, this compound has been shown to have antioxidant properties, reducing systemic oxidative stress in patients with cirrhosis, suggesting its effect on redox balance is highly context-dependent. [13][14]

Gene Expression and Transcription Factors

-

Mechanism of Action: this compound can modulate gene expression through various mechanisms. In cardiomyocytes, it has been shown to increase the expression of Early Growth Response 1 (Egr1), a transcription factor involved in cardiac growth and adaptation, in a β-adrenoceptor-dependent manner. [5]Paradoxically, while blunting hypertrophic growth, it can enhance the expression of a "foetal gene program" (e.g., ANP, β-MHC) in response to hypertrophic stimuli. [15][16]In glioblastoma cells, this compound was found to increase the expression of Notch1 but suppress the protein levels of its downstream target Hes1, thereby inhibiting proliferation. [17][18]* Functional Consequences: These alterations in gene expression demonstrate that this compound can initiate long-term changes in cellular phenotype. This transcriptional reprogramming is likely a key factor in its therapeutic effects in chronic conditions and its ability to remodel tissues.

Section 4: Direct Membrane and Protein Interactions